![molecular formula C21H30ClNO3 B14662764 1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German] CAS No. 37013-32-4](/img/structure/B14662764.png)
1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid is an organic compound that belongs to the class of tertiary amines. This compound is characterized by the presence of a dimethylamino group, two methoxyphenyl groups, and a pentanol backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pentanol Backbone: Starting with a suitable pentane derivative, the backbone can be constructed through a series of reactions such as alkylation or reduction.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow systems might be used.
Purification Steps: Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or primary alcohols.
Substitution Products: Various substituted amines.
Aplicaciones Científicas De Investigación
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-butan-3-ol hydrochlorid
- 1-Dimethylamino-2,3-di(4’-methoxyphenyl)-hexan-3-ol hydrochlorid
Uniqueness
1-Dimethylamino-2,3-di(4’-methoxyphenyl)-pentan-3-ol hydrochlorid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two methoxyphenyl groups and a dimethylamino group provides a unique combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
37013-32-4 |
|---|---|
Fórmula molecular |
C21H30ClNO3 |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
1-(dimethylamino)-2,3-bis(4-methoxyphenyl)pentan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-6-21(23,17-9-13-19(25-5)14-10-17)20(15-22(2)3)16-7-11-18(24-4)12-8-16;/h7-14,20,23H,6,15H2,1-5H3;1H |
Clave InChI |
WANUHSVRDRHEHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)(C(CN(C)C)C2=CC=C(C=C2)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




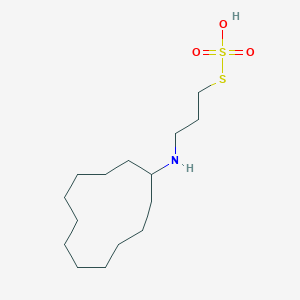
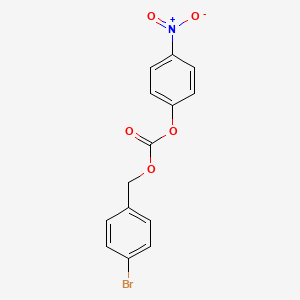

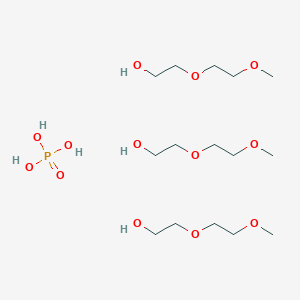
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
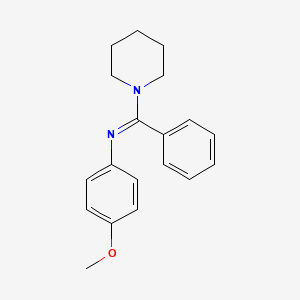



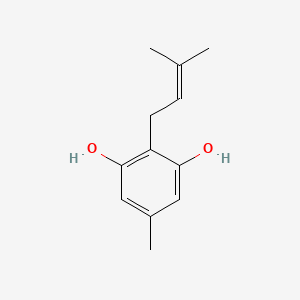
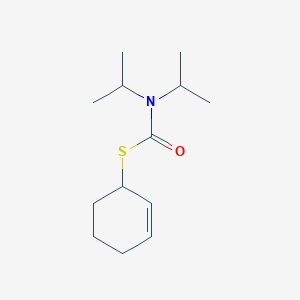
![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
